methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride
Description
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound that contains an oxazole ring
Properties
CAS No. |
2680530-36-1 |
|---|---|
Molecular Formula |
C8H14Cl2N2O3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate: The non-dihydrochloride form of the compound.
2-Aminoethyl-5-methyl-1,3-oxazole-4-carboxylate: Lacks the methyl ester group.
2-(2-Aminoethyl)-5-methyl-1,3-oxazole: Lacks the carboxylate group.
Uniqueness
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminoethyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
